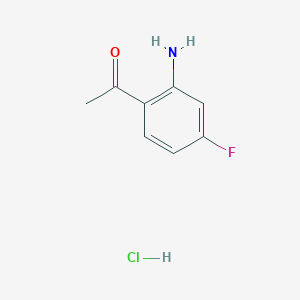

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride

Description

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a fluorinated aromatic ketone derivative characterized by a 2-amino-4-fluorophenyl group attached to an acetyl moiety, with a hydrochloride salt enhancing solubility. The fluorine atom and amino group on the phenyl ring likely influence electronic properties, solubility, and biological interactions, making it a candidate for drug development or chemical synthesis intermediates.

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-4H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJJVMHTNDUTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-04-4 | |

| Record name | 1-(2-amino-4-fluorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluorobenzaldehyde with ethyl acetate in the presence of a base, followed by acidification to obtain the hydrochloride salt . Another method involves the reaction of 2-amino-4-fluorobenzaldehyde with acetone in the presence of a catalyst, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, polar solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride with analogs differing in substituents, ring systems, or functional groups. Key differences in synthesis, yields, and properties are highlighted (Table 1).

Table 1: Comparative Analysis of 1-(2-Amino-4-fluorophenyl)ethan-1-one Hydrochloride and Analogous Compounds

Key Observations

Substituent Effects Fluorine vs. Hydroxyl: The fluorine atom in the target compound (vs. hydroxyl in 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride ) increases electronegativity and metabolic stability while reducing polarity. This may enhance blood-brain barrier penetration compared to hydroxylated analogs. Chloro vs.

Heterocyclic Modifications Thiazole-containing derivatives (e.g., 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride ) demonstrate enhanced bioactivity due to the thiazole ring’s role in hydrogen bonding and π-stacking. In contrast, the target compound’s simpler phenyl structure may prioritize synthetic accessibility.

Salt Forms Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug formulation. Non-salt analogs (e.g., 1-(2-thienyl)ethan-1-one ) may require additional solubilizing agents.

Research Implications and Gaps

- Comparative studies with thiazole or pyrazole derivatives (e.g., ) are warranted.

- Synthetic Optimization: The low yield of 2-Amino-5-Fluorophenol Hydrochloride underscores the need for improved methodologies for fluorinated intermediates. Catalytic fluorination or microwave-assisted synthesis could be explored.

- Discontinued Analogs: The discontinued status of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid may reflect stability or efficacy issues, emphasizing the importance of the target compound’s hydrochloride salt for enhanced stability.

Biological Activity

1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride features an amino group and a fluorine atom attached to a phenyl ring. This configuration enhances its reactivity and interaction with biological systems. The compound's chemical formula is C9H10ClFNO, with a molecular weight of approximately 201.63 g/mol.

The biological activity of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the fluorine atom may enhance the compound's lipophilicity and stability, facilitating cellular uptake.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation : It can act on various receptors, potentially influencing signaling pathways associated with disease processes.

Biological Activity

Research indicates that 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride exhibits several notable biological activities:

Antimicrobial Properties

The compound has been studied for its potential antimicrobial effects against various pathogens. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride can inhibit the proliferation of cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest. For instance, one study reported an IC50 value indicating significant antiproliferative effects on breast cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed effective inhibition against E. coli and S. aureus with MIC values ranging from 0.01 to 0.05 mg/mL |

| Study B | Assess anticancer properties | Demonstrated IC50 values of approximately 25 μM against MDA-MB-231 breast cancer cells |

| Study C | Investigate enzyme inhibition | Identified as a potential inhibitor of specific kinases involved in cancer progression |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves controlling temperature (typically 50–80°C), pH (neutral to slightly acidic), and solvent selection (ethanol or methanol). A reflux setup under nitrogen atmosphere prevents oxidation of the amino group. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity. Adjusting stoichiometric ratios of precursors (e.g., fluorobenzene derivatives and acetylating agents) minimizes side products like over-halogenated byproducts .

Q. Table 1: Solvent Effects on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 78 | 95 |

| Methanol | 72 | 92 |

| Acetonitrile | 65 | 88 |

Q. How can researchers confirm the structural identity of 1-(2-Amino-4-fluorophenyl)ethan-1-one hydrochloride using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR analysis should show peaks for the aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling), the amino group (δ 2.5–3.0 ppm, broad singlet), and the acetyl methyl group (δ 2.1–2.3 ppm). F NMR confirms the fluorine substituent (δ -110 to -115 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive mode should display a molecular ion peak at m/z 185.1 [M+H] (free base) and a chloride adduct at m/z 220.1 [M+Cl].

- FTIR : Absorbance at 1650–1680 cm (C=O stretch) and 3300–3500 cm (N-H stretch) .

Q. What solubility properties should be considered for in vitro biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to ≤0.1% DMSO to avoid cytotoxicity. Solubility can be enhanced using cyclodextrin derivatives or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) resolves stereochemical ambiguities. For example, the dihedral angle between the fluorophenyl ring and the acetyl group can be precisely measured. Discrepancies between computational (DFT) and experimental data may arise from crystal packing forces, which are accounted for using Hirshfeld surface analysis.

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value |

|---|---|

| Space group | P/c |

| R-factor | < 0.05 |

| C-C bond length | 1.48 Å ± 0.02 |

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in enzyme inhibition studies?

- Methodological Answer :

- Mutagenesis Assays : Compare inhibition constants () of the compound against wild-type vs. mutant enzymes (e.g., kinases with altered active sites).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorophenyl group and hydrophobic enzyme pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to identify entropy-driven vs. enthalpy-driven interactions .

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays. For example:

- In vitro vs. in vivo : Compare IC values from cell-free enzymatic assays with efficacy in animal models.

- Fluorometric vs. Radiometric Assays : Control for fluorescence interference from the compound’s aromatic ring.

Statistical tools (e.g., Bland-Altman plots) identify systematic biases. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent recycling) to align with sustainability goals .

- Data Contradictions : Always cross-reference crystallographic data () with spectroscopic results to validate structural hypotheses.

- Biological Assays : Include positive/negative controls (e.g., known inhibitors) and account for batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.